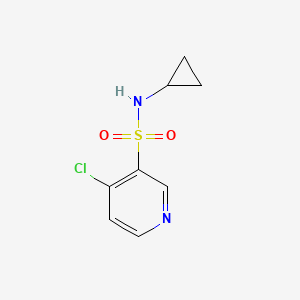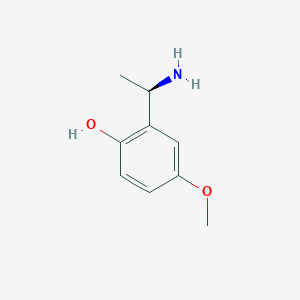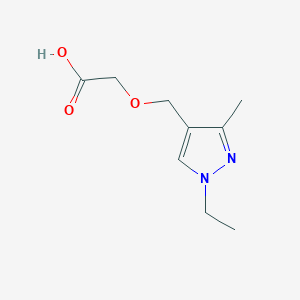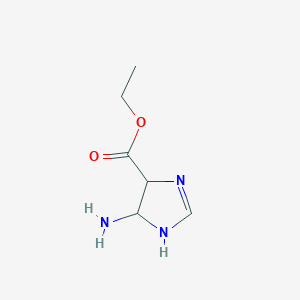![molecular formula C6H4BrNOS B12946287 3-Bromo-4,5-dihydro-6H-thieno[2,3-c]pyrrol-6-one](/img/structure/B12946287.png)
3-Bromo-4,5-dihydro-6H-thieno[2,3-c]pyrrol-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-4,5-dihydro-6H-thieno[2,3-c]pyrrol-6-one is a heterocyclic compound that contains a bromine atom, a sulfur atom, and a nitrogen atom within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4,5-dihydro-6H-thieno[2,3-c]pyrrol-6-one typically involves the bromination of 4,5-dihydro-6H-thieno[2,3-c]pyrrol-6-one. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature .
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent product quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-4,5-dihydro-6H-thieno[2,3-c]pyrrol-6-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of azido, thiol, or alkoxy derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Aplicaciones Científicas De Investigación
3-Bromo-4,5-dihydro-6H-thieno[2,3-c]pyrrol-6-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and cancer.
Materials Science: The compound is explored for its electronic properties and potential use in organic semiconductors and photovoltaic cells.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.
Mecanismo De Acción
The mechanism of action of 3-Bromo-4,5-dihydro-6H-thieno[2,3-c]pyrrol-6-one largely depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The bromine atom and the heterocyclic structure allow it to interact with various molecular targets, leading to its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-4,5-dihydro-6H-thieno[2,3-c]pyrrol-6-one
- 4,5-Dihydro-6H-thieno[2,3-c]pyrrol-6-one
- 3-Chloro-4,5-dihydro-6H-thieno[2,3-c]pyrrol-6-one
Uniqueness
3-Bromo-4,5-dihydro-6H-thieno[2,3-c]pyrrol-6-one is unique due to the presence of the bromine atom, which enhances its reactivity and allows for a broader range of chemical modifications compared to its analogs. This makes it a valuable intermediate in the synthesis of more complex molecules .
Propiedades
Fórmula molecular |
C6H4BrNOS |
|---|---|
Peso molecular |
218.07 g/mol |
Nombre IUPAC |
3-bromo-4,5-dihydrothieno[2,3-c]pyrrol-6-one |
InChI |
InChI=1S/C6H4BrNOS/c7-4-2-10-5-3(4)1-8-6(5)9/h2H,1H2,(H,8,9) |
Clave InChI |
HDCGXRYWPYIKDB-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C(=O)N1)SC=C2Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Iodo-5-oxo-5H-thiazolo[3,2-a]pyridine-3-carboxylic acid](/img/structure/B12946212.png)
![3-(2-Aminoethyl)-1-((1R,2S,5R)-2-isopropyl-5-methylcyclohexanecarbonyl)-5-methoxy-1H-benzo[d]imidazol-2(3H)-one 2,2,2-trifluoroacetate](/img/structure/B12946216.png)
![2-Chloro-3-methyl-4-((1R,3s,5S)-1,3,5-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12946217.png)




![2,2'-{[(6-Chloro-1H-benzimidazol-2-yl)methyl]azanediyl}diacetic acid](/img/structure/B12946259.png)
![rel-Ethyl 2-((1R,5S,6s)-3-azabicyclo[3.1.0]hexan-6-yl)acetate hydrochloride](/img/structure/B12946260.png)



![(S)-(4-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanamine](/img/structure/B12946285.png)

